Cas no 1732-13-4 (1,2,3,6,7,8-Hexahydropyrene)

1,2,3,6,7,8-Hexahydropyrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by its partially hydrogenated pyrene structure. This compound is of interest in organic synthesis and materials science due to its unique aromatic properties and potential as an intermediate for more complex PAH systems. Its partially saturated structure offers enhanced solubility compared to fully aromatic pyrene, facilitating its use in solution-phase reactions. Additionally, the hydrogenated rings provide sites for further functionalization, making it a versatile building block for advanced molecular architectures. The compound is typically handled under inert conditions due to its sensitivity to oxidation. Research applications include studies in photophysics, catalysis, and conjugated materials development.
1,2,3,6,7,8-Hexahydropyrene structure
1,2,3,6,7,8-Hexahydropyrene structure
商品名:1,2,3,6,7,8-Hexahydropyrene
CAS番号:1732-13-4
MF:C16H16
メガワット:208.2982
MDL:MFCD00010584
CID:145819
PubChem ID:87560186

1,2,3,6,7,8-Hexahydropyrene 化学的及び物理的性質

名前と識別子

    • Pyrene,1,2,3,6,7,8-hexahydro-
    • 1,2,3,6,7,8-Hexahydropyrene
    • 1,2,3,6,7,8-Hexahydropyrene Solution
    • 1,2,3,6,7,8-Hexahydropyreneneat
    • 1,2,3,6,7,8-Hexahydropyrene,98%
    • 1,2,3,6,7,8-HEXAHYDROPYRENE 98%
    • Pyrene, 1,2,3,6,7,8-hexahydro-
    • X8B2RZG0YM
    • 1,3,6,7,8-Hexahydropyrene
    • MBAIEZXRGAOPKH-UHFFFAOYSA-N
    • NSC60599
    • 1,2,3,6,7,8-Hexahydro-pyrene
    • SBB061703
    • 6333AF
    • OR28824
    • ST50406367
    • Pyrene, 1,2,3,6,7,8-hexa
    • T71921
    • DTXSID60169541
    • UNII-X8B2RZG0YM
    • NSC-60599
    • NSC 60599
    • AMY22312
    • Q27293684
    • sym-Hexahydropyrene
    • NS00025680
    • MFCD00010584
    • EINECS 217-061-6
    • FT-0606210
    • AKOS015840964
    • 1732-13-4
    • H0086
    • AS-60038
    • CS-0110354
    • YSZC2868
    • 1,2,3,6,7,8-Hexahydropyrene, 97%
    • Pyrene, 1,2,3,6,7,8hexahydro (8CI)(9CI)
    • Pyrene, 1,2,3,6,7,8-hexahydro-(8CI)
    • Pyrene, 1,2,3,6,7,8-hexahydro-(8CI)(9CI)
    • Pyrene, 1,2,3,6,7,8hexahydro (8CI)
    • DTXCID5092032
    • DB-043930
    • MDL: MFCD00010584
    • インチ: 1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2
    • InChIKey: MBAIEZXRGAOPKH-UHFFFAOYSA-N
    • ほほえんだ: C12C3=C([H])C([H])=C4C([H])([H])C([H])([H])C([H])([H])C(C([H])=C([H])C=1C([H])([H])C([H])([H])C3([H])[H])=C24

計算された属性

  • せいみつぶんしりょう: 208.125201g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.8
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 208.125201g/mol
  • 単一同位体質量: 208.125201g/mol
  • 水素結合トポロジー分子極性表面積: 0Ų
  • 重原子数: 16
  • 複雑さ: 217
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: まだ確定していません。
  • 密度みつど: 1.0102 (estimate)
  • ゆうかいてん: 133.0 to 137.0 deg-C
  • ふってん: 282.51°C (rough estimate)
  • 屈折率: 1.5000 (estimate)
  • PSA: 0.00000
  • LogP: 3.81720
  • ようかいせい: 未確定

1,2,3,6,7,8-Hexahydropyrene セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: S22
  • セキュリティ用語:S24/25

1,2,3,6,7,8-Hexahydropyrene 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1,2,3,6,7,8-Hexahydropyrene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180994-5g
1,2,3,6,7,8-Hexahydropyrene
1732-13-4 98%
5g
¥4258.00 2023-11-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H861635-1g
1,2,3,6,7,8-Hexahydropyrene
1732-13-4 >98.0%(GC)
1g
¥792.00 2022-01-10
TRC
H294445-500mg
1,2,3,6,7,8-Hexahydropyrene
1732-13-4
500mg
$ 850.00 2023-09-07
A2B Chem LLC
AA91436-1g
1,2,3,6,7,8-Hexahydropyrene
1732-13-4 >98.0%(GC)
1g
$74.00 2024-04-20
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB29391-1g
1,2,3,6,7,8-Hexahydropyrene
1732-13-4 97%
1g
¥991 2023-09-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB29391-5g
1,2,3,6,7,8-Hexahydropyrene
1732-13-4 97%
5g
¥3370 2023-09-15
1PlusChem
1P001Z64-5g
Pyrene, 1,2,3,6,7,8-hexahydro-
1732-13-4 98% (GC)
5g
$384.00 2025-02-19
A2B Chem LLC
AA91436-250mg
1,2,3,6,7,8-Hexahydropyrene
1732-13-4 98%(GC)
250mg
$40.00 2024-04-20
Ambeed
A984023-5g
1,2,3,6,7,8-Hexahydropyrene
1732-13-4 98%
5g
$380.0 2024-04-22
eNovation Chemicals LLC
D756330-250mg
Pyrene, 1,2,3,6,7,8-hexahydro-
1732-13-4 95%
250mg
$70 2024-06-07

1,2,3,6,7,8-Hexahydropyrene 合成方法

1,2,3,6,7,8-Hexahydropyrene 関連文献

1,2,3,6,7,8-Hexahydropyreneに関する追加情報

1,2,3,6,7,8-Hexahydropyrene (CAS No. 1732-13-4): A Comprehensive Overview

1,2,3,6,7,8-Hexahydropyrene (CAS No. 1732-13-4) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a fully saturated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) with a four-ring structure. The hexahydro substitution imparts unique chemical and physical properties that distinguish it from its unsaturated counterpart.

The molecular formula of 1,2,3,6,7,8-Hexahydropyrene is C16H18, and its molecular weight is approximately 209.30 g/mol. The compound exhibits a high degree of symmetry and stability due to the saturation of the pyrene core. These properties make it an attractive candidate for various applications in materials science, pharmaceuticals, and chemical synthesis.

In recent years, significant advancements have been made in understanding the chemical behavior and potential applications of 1,2,3,6,7,8-Hexahydropyrene. One of the key areas of research has been its use as a building block in the synthesis of more complex organic molecules. The saturated nature of the compound provides enhanced stability and reduced reactivity compared to unsaturated PAHs, making it suitable for use in environments where high stability is required.

From a materials science perspective, 1,2,3,6,7,8-Hexahydropyrene has shown promise in the development of advanced materials with unique optical and electronic properties. For instance, researchers have explored its potential in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated structure of the hexahydro derivative allows for efficient charge transport and energy transfer processes.

In the pharmaceutical industry, 1,2,3,6,7,8-Hexahydropyrene has been investigated for its potential therapeutic applications. Studies have shown that certain derivatives of this compound exhibit anti-inflammatory and antioxidant properties. These findings suggest that 1,2,3,6,7,8-Hexahydropyrene could be a valuable starting material for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions.

The synthesis of 1,2,3,6,7,8-Hexahydropyrene typically involves multi-step processes that include hydrogenation reactions to reduce the unsaturated bonds in pyrene. Recent advancements in catalytic hydrogenation techniques have made these syntheses more efficient and cost-effective. Additionally, green chemistry principles are increasingly being applied to minimize environmental impact during production.

The physical properties of 1,2,3,6,7,8-Hexahydropyrene, such as its melting point (approximately 95°C) and solubility in common organic solvents like dichloromethane and toluene, make it easy to handle and process in laboratory settings. These properties also facilitate its use in various industrial applications.

Safety considerations are an important aspect when working with any chemical compound. While 1,2,3,6,7,8-Hexahydropyrene is generally considered safe under normal handling conditions due to its saturated structure and low reactivity compared to other PAHs like pyrene itself or benzopyrene (a known carcinogen), it is still important to follow standard laboratory safety protocols to ensure a safe working environment.

In conclusion, 1,2,3,6,7,8-Hexahydropyrene (CAS No. 1732-13-4) is a versatile compound with a wide range of potential applications in materials science and pharmaceuticals. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new studies continue to uncover its full potential, 1,2,3,6,7,8-Hexahydropyrene is poised to play an increasingly important role in advancing various scientific fields.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1732-13-4)1,2,3,6,7,8-HEXAHYDROPYRENE
sfd11722
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1732-13-4)1,2,3,6,7,8-Hexahydropyrene
A978222
清らかである:99%
はかる:5g
価格 ($):342.0